molecular formula C8H6BrNO B8620485 2-(2-Bromo-5-hydroxyphenyl)acetonitrile

2-(2-Bromo-5-hydroxyphenyl)acetonitrile

Cat. No. B8620485
M. Wt: 212.04 g/mol
InChI Key: VZPKXBHIMFEPNJ-UHFFFAOYSA-N
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Patent
US08242145B2

Procedure details

(2-Bromo-5-hydroxy-phenyl)-acetonitrile (1.4 g, 6.6 mmol) and potassium hydroxide (4.5 g, 78.9 mmol) were combined in tBuOH and stirred at 85° C. for 3 hours. Once no starting material was seen by analytical LCMS, the mixture was cooled to 0° C. and the pH was adjusted to pH 6 with 10% aqueous HCl. The solution was extracted with EtOAc to give the desired product as a colorless oil (1.5 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=C[C:3]=1CC#N.[OH-:12].[K+].Cl.[CH3:15][C:16]([OH:19])(C)[CH3:17]>>[Br:1][C:2]1[CH:3]=[CH:17][C:16]([OH:19])=[CH:15][C:7]=1[CH2:6][C:5]([OH:8])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)CC#N
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 85° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.